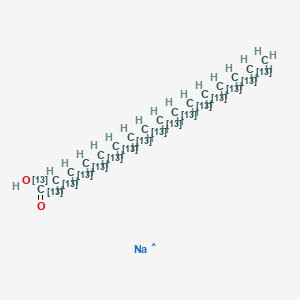
Sodium Palmitate (U-13C16, 98%+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Palmitate (U-13C16, 98%) is a carbon-13 labeled saturated fatty acid. It is the sodium salt of palmitic acid, a common long-chain fatty acid found in both plants and animals. This compound is often used in metabolic research due to its stable isotope labeling, which allows for detailed tracking and analysis of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Palmitate (U-13C16, 98%) is typically synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium palmitate and water. The reaction conditions usually include:
- Temperature: 70-80°C
- Reaction Time: 1-2 hours
- Molar Ratio: 1:1 (palmitic acid to sodium hydroxide)
Industrial Production Methods
In industrial settings, sodium palmitate is produced on a larger scale using similar saponification processes. The process involves:
- Mixing palmitic acid with a sodium hydroxide solution in large reactors.
- Heating the mixture to the desired temperature.
- Continuous stirring to ensure complete reaction.
- The product is then purified and dried to obtain sodium palmitate in its solid form.
Chemical Reactions Analysis
Types of Reactions
Sodium Palmitate (U-13C16, 98%) undergoes several types of chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce various oxidation products, such as palmitic acid and other shorter-chain fatty acids.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Palmitic acid, shorter-chain fatty acids.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates (e.g., calcium palmitate, magnesium palmitate).
Scientific Research Applications
Sodium Palmitate (U-13C16, 98%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on metabolic disorders, such as diabetes and obesity, to understand the effects of fatty acids on insulin resistance and other metabolic pathways.
Industry: Applied in the production of soaps and detergents due to its surfactant properties.
Mechanism of Action
Sodium Palmitate (U-13C16, 98%) exerts its effects primarily through its role in lipid metabolism. It is incorporated into cellular membranes and can influence membrane fluidity and function. The compound is also involved in signaling pathways related to inflammation and insulin resistance. Key molecular targets include:
Peroxisome proliferator-activated receptors (PPARs): Regulate the expression of genes involved in fatty acid metabolism.
Toll-like receptors (TLRs): Play a role in the inflammatory response to fatty acids.
Comparison with Similar Compounds
Sodium Palmitate (U-13C16, 98%) can be compared with other similar compounds, such as:
Sodium Stearate: Another sodium salt of a long-chain fatty acid, but with an 18-carbon chain.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid with a double bond in its carbon chain.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid with 12 carbons.
Uniqueness
The uniqueness of Sodium Palmitate (U-13C16, 98%) lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of metabolic pathways and the fate of fatty acids in biological systems.
Properties
Molecular Formula |
C16H32NaO2 |
|---|---|
Molecular Weight |
295.30 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI Key |
ZUWJMSFTDBLXRA-SJIUKAAASA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
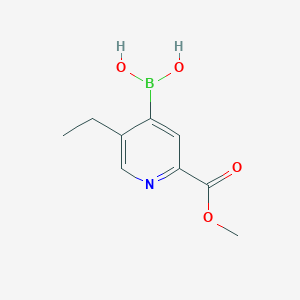

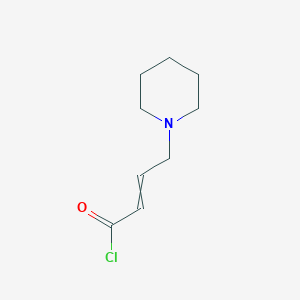
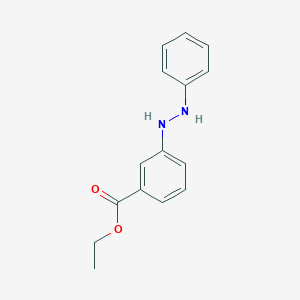

![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
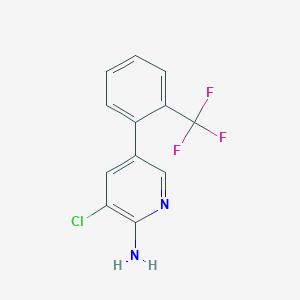
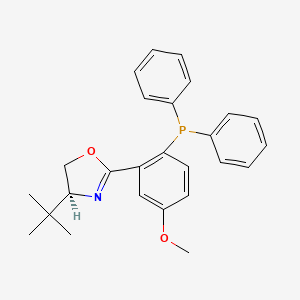
![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)

![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
